11-Sulfanylundecyl 2-bromo-2-methylpropanoate

Catalog No.
S3317362
CAS No.
404857-69-8
M.F
C15H29BrO2S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Sulfanylundecyl 2-bromo-2-methylpropanoate

CAS Number

404857-69-8

Product Name

11-Sulfanylundecyl 2-bromo-2-methylpropanoate

IUPAC Name

11-sulfanylundecyl 2-bromo-2-methylpropanoate

Molecular Formula

C15H29BrO2S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C15H29BrO2S/c1-15(2,16)14(17)18-12-10-8-6-4-3-5-7-9-11-13-19/h19H,3-13H2,1-2H3

InChI Key

JVQTWZGZUCJHRV-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCCCCCCCCCCS)Br

Canonical SMILES

CC(C)(C(=O)OCCCCCCCCCCCS)Br

11-Sulfanylundecyl 2-bromo-2-methylpropanoate has the molecular formula C15H29BrO2S and a molecular weight of approximately 353.36 g/mol. It is characterized by the presence of a sulfanyl group and a bromo group, which contribute to its reactivity and potential applications in various fields. The compound is known to cause skin and eye irritation upon contact, indicating that it should be handled with care .

  • Due to the limited information available, the mechanism of action of SLBM is unknown at this time [, ].
  • In the absence of specific data, it's important to consider the potential hazards associated with the functional groups present in SLBM.
  • The thiol group can have a foul odor and may react with some metals.
  • The bromo-substitution may cause similar health hazards as bromine, such as skin and eye irritation.

The chemical reactivity of 11-sulfanylundecyl 2-bromo-2-methylpropanoate can be attributed to its functional groups. It can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. Additionally, the sulfanyl group may participate in thiol-related reactions, such as oxidation or disulfide formation.

The synthesis of 11-sulfanylundecyl 2-bromo-2-methylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. Common methods may include:

  • Nucleophilic Substitution: Reacting a bromoalkane with a thiol compound.
  • Esterification: Forming an ester from an alcohol and an acid derivative.
  • Functional Group Modification: Altering existing functional groups to introduce the sulfanyl and bromo functionalities.

Specific synthetic routes may vary based on desired yields and purity levels.

11-Sulfanylundecyl 2-bromo-2-methylpropanoate has potential applications in several areas:

  • Pharmaceuticals: As a building block for drug development due to its unique chemical structure.
  • Material Science: In the development of new materials with specific properties.
  • Biotechnology: As a reagent in biochemical assays or processes.

Several compounds share structural similarities with 11-sulfanylundecyl 2-bromo-2-methylpropanoate. These include:

  • 11-Mercaptoundecanoic Acid: A compound featuring a carboxylic acid group instead of an ester.
  • Dodecanethiol: A straight-chain thiol that lacks the bromine functionality.
  • Octadecyl Bromide: A longer-chain alkyl bromide without the sulfanyl group.
Compound NameKey FeaturesUnique Aspects
11-Mercaptoundecanoic AcidContains a carboxylic acid groupLacks bromine functionality
DodecanethiolStraight-chain thiolNo halogen substitution
Octadecyl BromideLong-chain alkyl bromideNo thiol functionality

The uniqueness of 11-sulfanylundecyl 2-bromo-2-methylpropanoate lies in its combination of both sulfanyl and bromo functionalities, which may provide distinct chemical reactivity compared to these similar compounds.

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

352.10716 g/mol

Monoisotopic Mass

352.10716 g/mol

Heavy Atom Count

19

Wikipedia

11-Sulfanylundecyl 2-bromo-2-methylpropanoate

Dates

Modify: 2023-08-19

Explore Compound Types